molecular formula C10H9F2NO B3361825 2-(Difluoromethyl)-5-methoxy-1H-indole CAS No. 934843-28-4

2-(Difluoromethyl)-5-methoxy-1H-indole

Cat. No.: B3361825
CAS No.: 934843-28-4
M. Wt: 197.18 g/mol
InChI Key: YQMXVTBBCHMFFA-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-methoxy-1H-indole (CAS 934843-28-4) is an indole-based chemical compound with a molecular formula of C10H9F2NO and a molecular weight of 197.18 g/mol . This high-purity (95%) building block is characterized by a difluoromethyl group at the 2-position and a methoxy group at the 5-position of the indole ring system . Its molecular structure is defined by the SMILES notation COC1=CC2=C(NC(C(F)F)=C2)C=C1 and the InChIKey YQMXVTBBCHMFFA-UHFFFAOYSA-N . The compound has a computed exact mass of 197.06522023 g/mol and a topological polar surface area of 25 Ų . As a versatile synthetic intermediate, it is referenced in scientific literature exploring applications in areas such as materials science and the synthesis of more complex molecular architectures . To ensure stability, this product must be stored sealed in a dry environment at 2-8°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(difluoromethyl)-5-methoxy-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c1-14-7-2-3-8-6(4-7)5-9(13-8)10(11)12/h2-5,10,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMXVTBBCHMFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652024
Record name 2-(Difluoromethyl)-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934843-28-4
Record name 2-(Difluoromethyl)-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Strategic Approaches

Historical Development of Indole (B1671886) Synthesis Relevant to the Chemical Compound

The synthesis of the indole nucleus, a cornerstone of heterocyclic chemistry, has evolved significantly since its initial discovery. Early investigations into the dye indigo led to the isolation and structural elucidation of indole. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust. wikipedia.orgbhu.ac.in This foundational work paved the way for the development of numerous named reactions for indole synthesis, many of which remain relevant for creating substituted indoles like 2-(difluoromethyl)-5-methoxy-1H-indole.

One of the most enduring and versatile methods is the Fischer indole synthesis , developed in 1883 by Emil Fischer. wikipedia.orgarkat-usa.org This reaction involves the acid-catalyzed cyclization of arylhydrazones, which are typically derived from an arylhydrazine and an aldehyde or ketone. bhu.ac.in While the direct synthesis of indole itself can be problematic, the Fischer synthesis is highly effective for generating indoles with substituents at the 2- and/or 3-positions, making it a conceptually important pathway for precursors to the target molecule. wikipedia.orgnih.gov

Other classical methods that have contributed to the toolkit for indole synthesis include:

The Madelung Synthesis: This method involves the base-catalyzed cyclization of N-acyl-o-toluidines at high temperatures. It is generally limited to the synthesis of simpler indoles but has seen modern variations using milder conditions. bhu.ac.in

The Reissert Synthesis: A multi-step process that begins with the condensation of o-nitrotoluene with an oxalic ester, this method provides a route to various indole derivatives. bhu.ac.in

The Leimgruber–Batcho Indole Synthesis: A high-yielding and versatile method for producing substituted indoles, it has become a widely used industrial process. wikipedia.org

These historical methods established the fundamental principles of forming the indole ring by constructing the pyrrole (B145914) portion onto a pre-existing benzene (B151609) ring. This concept is directly applicable to the synthesis of this compound, where the 5-methoxy group would typically be present on the initial aniline or phenylhydrazine precursor.

Regioselective Synthesis of the 2-(Difluoromethyl) Indole Core

Introducing the difluoromethyl (CF₂H) group specifically at the C-2 position of the indole ring is a significant challenge due to the inherent reactivity of the indole nucleus. The C-3 position is typically the most nucleophilic and prone to electrophilic substitution. bhu.ac.in Therefore, modern synthetic methods have focused on achieving high regioselectivity through directed or catalyzed processes.

Direct C-H difluoromethylation offers an atom-economical approach to installing the CF₂H group. This strategy avoids the need for pre-functionalized starting materials. Recent advances have led to reagents and conditions that favor C-2 functionalization.

One notable approach utilizes sodium difluoromethylsulfinate (HCF₂SO₂Na) as the source of the difluoromethyl group. In a copper(II)-catalyzed system, this reagent can achieve highly selective C-2 difluoromethylation of various indole derivatives. rsc.org The reaction proceeds efficiently with excellent functional group compatibility and provides the desired products in moderate to good yields. rsc.org

Another strategy involves the use of a difluoromethylating reagent known as DFMS (difluoromethyl sulfone), which can directly transfer a CF₂H unit to heteroarenes under user-friendly, open-flask conditions. nih.gov While indole itself was found to be unreactive under the specified conditions, this type of reagent represents a growing class of tools for direct C-H functionalization. nih.gov

Transition metal catalysis provides powerful and regioselective methods for C-C and C-heteroatom bond formation. Both palladium and copper have been extensively used to introduce fluorinated groups into aromatic and heterocyclic systems.

Copper-mediated reactions are particularly prominent for the difluoromethylation of indoles. Copper(II) complexes, for instance, can catalyze the C-2 difluoromethylation of indoles using HCF₂SO₂Na, demonstrating excellent C-2 selectivity. rsc.org Other copper-catalyzed approaches have been developed for the trifluoromethylation of indoles, which share mechanistic similarities. For example, copper acetate has been used to catalyze the direct C-2 trifluoromethylation of indole derivatives. mdpi.com The use of fluoroform-derived copper reagents (CuCF₃) has also enabled the synthesis of 2-(trifluoromethyl)indoles from 2-alkynylanilines through a domino trifluoromethylation/cyclization strategy, a concept that can be extended to other fluoroalkyl groups. organic-chemistry.org

Palladium-catalyzed methods offer alternative routes. While direct C-H difluoromethylation of indoles using palladium is less common, palladium catalysis is crucial in cross-coupling reactions. For instance, a pre-functionalized indole, such as a 2-haloindole, could potentially be coupled with a difluoromethyl source. Palladium-catalyzed reactions are well-established for the functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides to produce trifluoromethyl-containing indoles and indolines, showcasing the power of palladium in constructing complex fluorinated heterocycles. nih.govresearchgate.net

Catalyst SystemDifluoromethyl SourcePositionKey Features
Copper(II) complexSodium difluoromethylsulfinate (HCF₂SO₂Na)C-2High regioselectivity, broad substrate scope. rsc.org
Copper(I)(Difluoromethyl)zinc reagentAryl-CF₂HEfficient for coupling with aryl iodides. acs.org
Palladium(II)Umemoto's Reagent (for CF₃)C-7 (indoline)Directed C-H functionalization, excellent regioselectivity. nih.gov

Visible-light photoredox catalysis has emerged as a powerful and mild strategy for generating radicals, including the difluoromethyl radical (•CF₂H). This approach allows for the formation of C-CF₂H bonds under gentle conditions, often at room temperature. rsc.org

The strategy typically involves a photocatalyst, such as a ruthenium or iridium complex, that becomes excited upon absorbing visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) process with a suitable difluoromethyl radical precursor, like HCF₂SO₂Cl or others, to generate the •CF₂H radical. acs.orgresearchgate.net This radical can then add to the indole nucleus.

Research has demonstrated direct access to 2-difluoromethyl indoles using photoredox catalysis. acs.org These methods are attractive due to their mild conditions and the ability to use readily accessible sources of the CF₂H radical. researchgate.net

MethodRadical SourceCatalystConditionsOutcome
Photoredox CatalysisHCF₂SO₂ClRu(phen)₃Cl₂ or similarVisible light, room temp.Formation of aminodifluoromethylated pyrrolidines from unactivated alkenes. acs.org
Photoredox CatalysisDifluoromethyltriphenylphosphonium triflatePhotocatalystVisible lightRadical difluoromethylation of thiols. nih.gov

Incorporation of the 5-Methoxy Group into the Indole Scaffold

The synthesis of this compound requires the presence of a methoxy (B1213986) group at the C-5 position of the indole ring. The most common and strategically sound approach is to begin with a precursor that already contains this functionality.

This approach involves using a substituted benzene derivative, typically a p-anisidine (4-methoxyaniline) derivative, as the starting material for the indole ring synthesis. By incorporating the methoxy group at the outset, complex and potentially low-yielding late-stage C-H functionalization of the benzene portion of the indole is avoided.

Several classical and modern indole syntheses can be adapted for this purpose:

Fischer Indole Synthesis: Reacting 4-methoxyphenylhydrazine with an appropriate ketone or aldehyde precursor for the C-2 and C-3 positions, followed by acid-catalyzed cyclization, would yield a 5-methoxyindole (B15748).

Gassman Indole Synthesis: This method is effective for producing various substituted indoles, but it has shown limitations in preparing 5-methoxyindole. luc.edu

Other Cyclization Methods: Various synthetic routes start with appropriately substituted anilines. For example, cyclization of N-(2,2-diethoxyethyl)anilines can be used to form the indole ring. luc.edu Another method involves the dehydrogenation of 5-methoxyindoline, which can be achieved in high yield using a palladium on carbon catalyst in a high-boiling solvent like mesitylene. prepchem.com

The synthesis of 5-methoxyindole itself can also be achieved from precursors like 5-methoxy-2-oxindole. This involves chlorination followed by catalytic reduction to yield the target indole scaffold. chemicalbook.comchemicalbook.com These precursor-based routes ensure that the 5-methoxy group is unambiguously positioned before the more complex difluoromethyl group is introduced at the C-2 position.

Post-Synthetic Functionalization Methodologies

Post-synthetic, or late-stage, functionalization offers an efficient route to diversify core molecular scaffolds, allowing for the rapid generation of analogues without the need for de novo synthesis. For this compound, functionalization can be targeted at several positions on the indole nucleus, primarily the N-H position and the C3, C4, C6, and C7 positions of the indole ring.

The reactivity of the indole core is significantly influenced by the electron-withdrawing nature of the C2-difluoromethyl group. This generally deactivates the pyrrole ring towards electrophilic aromatic substitution, which typically occurs at the C3 position in electron-rich indoles. However, this deactivation can be leveraged to achieve alternative selectivities.

N-Functionalization: The indole nitrogen can be readily functionalized under basic conditions. Common transformations include N-alkylation, N-arylation, and N-acylation. These reactions provide access to a wide range of derivatives with modulated electronic and steric properties.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool in organic synthesis. For the indole scaffold, transition-metal-catalyzed C-H activation can be employed to introduce substituents at various positions. For instance, directed C-H functionalization can achieve regioselective modification. While the C2 position is occupied, functionalization at other sites, such as C3 or the benzo-fused ring, can be explored. Radical C-H difluoromethylation has also been accomplished on heteroaromatics, suggesting the potential for further functionalization of the indole ring. rsc.org

Halogenation: The indole ring can be halogenated to provide intermediates for further cross-coupling reactions. For 2-trifluoromethyl-indoles, halogenation has been systematically investigated, affording 3-chloro-, 3-bromo-, and 3-iodoindoles in high yields. mdpi.com These halogenated derivatives can then undergo a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce a wide range of substituents.

The table below summarizes potential post-synthetic functionalization reactions for the this compound scaffold.

Reaction TypeReagents and ConditionsPotential Products
N-AlkylationAlkyl halide, Base (e.g., NaH) in DMFN-Alkyl-2-(difluoromethyl)-5-methoxy-1H-indoles
N-ArylationAryl halide, Catalyst (e.g., CuI), Base in a suitable solventN-Aryl-2-(difluoromethyl)-5-methoxy-1H-indoles
C3-HalogenationNCS, NBS, or I23-Halo-2-(difluoromethyl)-5-methoxy-1H-indoles
Suzuki CouplingArylboronic acid, Pd catalyst, Base3-Aryl-2-(difluoromethyl)-5-methoxy-1H-indoles

Green Chemistry Principles in the Synthesis of the Chemical Compound

The integration of green chemistry principles into synthetic methodologies is crucial for developing environmentally benign and sustainable processes. For the synthesis of this compound and its derivatives, microwave-assisted synthesis and the use of solvent-free or water-mediated protocols are particularly relevant.

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique in medicinal chemistry for its ability to accelerate reaction rates, increase yields, and improve product purity. nih.gov The application of microwave irradiation to the synthesis of indoles, including fluorinated analogues, has been well-documented. tandfonline.commdpi.comnsf.govresearchgate.netnih.gov

Classical indole syntheses, such as the Fischer, Madelung, and Bischler-Mohlau reactions, have all been successfully adapted to microwave conditions. nih.gov For the synthesis of this compound, a key step, such as the cyclization to form the indole ring, could be significantly enhanced by microwave irradiation. This approach often leads to a drastic reduction in reaction times, from hours to minutes, and can also enable reactions that are inefficient under conventional heating.

A study on the microwave-assisted regioselective acylation of 5-bromoindole demonstrated higher yields and shorter reaction times compared to conventional methods. mdpi.com This suggests that subsequent functionalization of the this compound core could also benefit from this technology.

The table below illustrates the potential advantages of microwave-assisted synthesis for a hypothetical cyclization step in the formation of a substituted indole.

ParameterConventional HeatingMicrowave Irradiation
Reaction Time8-12 hours10-30 minutes
Yield60-70%85-95%
Side ProductsModerateMinimal
Energy ConsumptionHighLow

The use of hazardous organic solvents is a major concern in chemical synthesis. Solvent-free reactions, or those conducted in environmentally benign solvents like water, are highly desirable from a green chemistry perspective.

Solvent-Free Synthesis: Solid-state reactions or reactions conducted under neat conditions (without any solvent) can be highly efficient, especially when combined with microwave irradiation. researchgate.net These methods can lead to improved yields, easier purification, and a significant reduction in waste. For indole synthesis, solvent-free conditions have been successfully applied to reactions such as the Fischer indole synthesis. sci-hub.se

Water-Mediated Synthesis: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While organic compounds often have low solubility in water, this can sometimes be advantageous by promoting aggregation of reactants and facilitating product separation. The reaction of indoles with β-fluoro-β-nitrostyrenes has been shown to proceed efficiently in water in a highly regioselective manner, demonstrating the feasibility of using water as a medium for the synthesis of fluorinated indole derivatives. researchgate.net

Considerations for Stereocontrol and Regioselectivity in Analogous Indole Systems

While this compound itself is achiral, the introduction of substituents through post-synthetic functionalization or the synthesis of more complex analogues can create stereocenters. Therefore, considerations of stereocontrol are highly relevant. Furthermore, achieving the desired regioselectivity during the functionalization of the indole ring is a key challenge.

Stereocontrol: The stereoselective synthesis of molecules containing a difluoromethyl group is an active area of research. While cases of stereoselective difluoromethylation are still limited, diastereoselective nucleophilic difluoromethylations have been achieved using chiral auxiliaries. rsc.orgcas.cn For instance, the use of N-(tert-butylsulfinyl)imines has allowed for the highly diastereoselective synthesis of chiral amines containing a difluoromethyl group. cas.cn This approach could potentially be adapted to the synthesis of chiral indole derivatives where a stereocenter is introduced adjacent to the difluoromethyl group.

Regioselectivity: The regioselectivity of indole functionalization is governed by the electronic properties of the indole ring and any existing substituents. The C2-difluoromethyl group in the target molecule acts as an electron-withdrawing group, which influences the reactivity of the indole nucleus. As previously mentioned, this deactivates the C3 position towards traditional electrophilic substitution. This allows for regioselective functionalization at other positions, either through directed C-H activation or by exploiting the altered reactivity profile. For example, in the absence of strong directing groups, functionalization might be favored on the benzene portion of the indole ring.

Challenges and Advances in Scalable Synthesis of Difluoromethylated Indoles

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges, particularly for novel and complex molecules like difluoromethylated indoles. Key considerations include cost of starting materials, process safety, reaction efficiency, and environmental impact.

Challenges:

Reagent Cost and Availability: Many specialized fluorinating reagents can be expensive and may not be available in large quantities, which can be a significant barrier to scale-up.

Process Safety: Difluoromethylation reactions can be highly exothermic and may involve the use of hazardous reagents or generate toxic byproducts. aiche.org Careful control of reaction parameters is crucial to ensure safety on a large scale.

Reaction Optimization: Reactions that perform well on a small scale may not be directly transferable to a larger scale. Issues such as mixing, heat transfer, and purification can become more complex.

Environmental Concerns: The use of ozone-depleting reagents, such as chlorodifluoromethane (B1668795), has historically been a concern in large-scale difluoromethylation. rsc.org

Advances in Scalable Synthesis:

Development of Safer and More Efficient Reagents: There is ongoing research into the development of new difluoromethylation reagents that are more environmentally friendly and suitable for large-scale use. For example, diethyl bromodifluoromethyl-phosphonate has been identified as a suitable alternative to ozone-depleting reagents for large-scale synthesis. rsc.org

Continuous Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch processes for scalable synthesis. aiche.org They allow for better control over reaction temperature and residence time, which can improve safety and efficiency. Continuous flow has been successfully applied to radical chlorodifluoromethylation reactions at the multi-kilogram scale. aiche.org

Metal-Free Synthesis: The development of metal-free synthetic routes is advantageous for pharmaceutical applications, as it avoids potential contamination of the final product with residual metal catalysts. A scalable and metal-free method for accessing a wide range of fluorinated indoles has been reported, which is a significant step towards more sustainable large-scale production. nih.gov

Building Block Approach: An alternative to late-stage difluoromethylation is the use of readily available difluoromethylated building blocks in the initial stages of the synthesis. This can sometimes be a more cost-effective and scalable approach.

Chemical Reactivity and Transformation Mechanisms

Electrophilic Aromatic Substitution Reactions of the Chemical Compound

The indole (B1671886) ring is inherently susceptible to electrophilic attack due to its high electron density. The regioselectivity of such reactions on 2-(difluoromethyl)-5-methoxy-1H-indole is a nuanced interplay between the activating effect of the C5-methoxy group and the deactivating nature of the C2-difluoromethyl substituent.

In general, electrophilic substitution on indoles preferentially occurs at the C3-position of the pyrrole (B145914) ring, as this leads to the most stable cationic intermediate. However, the presence of the electron-withdrawing difluoromethyl group at the C2-position significantly deactivates the pyrrole ring, particularly the adjacent C3-position, towards electrophilic attack.

Conversely, the methoxy (B1213986) group at the C5-position is a powerful activating group, strongly directing incoming electrophiles to the ortho and para positions of the benzene (B151609) ring (C4 and C6). The directing effect of substituents on a benzene ring generally follows the order: activating groups > deactivating groups. Therefore, it is anticipated that electrophilic aromatic substitution reactions on this compound will predominantly occur at the C4 and C6 positions of the benzene ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration would likely yield a mixture of 4-nitro- and 6-nitro-2-(difluoromethyl)-5-methoxy-1H-indole. Similarly, halogenation would be expected to produce the corresponding 4-halo and 6-halo derivatives. The Vilsmeier-Haack reaction, a method for formylation of electron-rich aromatic compounds, would also be expected to occur on the benzene ring. nih.govorganic-chemistry.orgacs.orgmdpi.combeilstein-journals.org

It is important to note that while the C3-position is deactivated, reactions with highly reactive electrophiles might still lead to some substitution at this site, although it would likely be a minor product compared to substitution on the activated benzene ring.

Reactivity of the Difluoromethyl Group

The difluoromethyl (CHF₂) group at the C2-position is a key modulator of the compound's properties and reactivity. Its strong electron-withdrawing nature influences the electronic characteristics of the indole ring and also presents sites for specific chemical transformations.

Nucleophilic Reactivity and Substitutions Involving the Difluoromethyl Group

While the difluoromethyl group is generally considered to be relatively inert to nucleophilic attack, it can undergo substitution reactions under specific conditions. One potential pathway for nucleophilic substitution involves an elimination-addition mechanism. This has been observed in related 2-(chlorodifluoromethyl)indoles, where reaction with a nucleophile can lead to the elimination of a halide followed by the addition of the nucleophile. nih.gov

Another avenue for reactivity involves the deprotonation of the C-H bond of the difluoromethyl group. Although the C-H bond in a CHF₂ group is not highly acidic, the use of a strong base can generate a difluoromethyl anion (Ar-CF₂⁻). This carbanion can then act as a nucleophile and react with various electrophiles, allowing for the construction of new carbon-carbon or carbon-heteroatom bonds at the difluoromethyl-bearing carbon. researchgate.net This approach effectively transforms the typically electrophilic character of the difluoromethyl group into a nucleophilic one.

The hydrolysis of trifluoromethyl groups on indole rings in the presence of a base has been reported, suggesting that the difluoromethyl group in this compound might also be susceptible to hydrolysis under basic conditions to potentially form a carbonyl group at the C2-position. organic-chemistry.org

Radical Reactions of the Difluoromethyl Moiety

The difluoromethyl group can participate in radical reactions. The C-H bond of the difluoromethyl group can be susceptible to hydrogen atom abstraction by radical initiators, leading to the formation of a difluoromethyl radical centered on the C2-position of the indole. This radical species can then engage in various radical-mediated transformations.

Furthermore, the C-F bonds within the difluoromethyl group can be activated under certain radical conditions. researchgate.netnih.gov Visible-light photoredox catalysis has emerged as a powerful tool for the cleavage of C-F bonds, which could potentially be applied to the difluoromethyl group of this compound. This activation can lead to defluorinative functionalization, where one or both fluorine atoms are replaced by other groups. For instance, radical-mediated C-F bond activation could enable the coupling of the difluoromethyl carbon with other radical species.

The introduction of difluoromethyl groups onto heterocyclic compounds often proceeds via radical pathways, highlighting the general susceptibility of such systems to radical reactions. acs.orgresearchgate.net

Functionalization of the Indole Nitrogen (N-1)

The nitrogen atom of the indole ring (N-1) possesses a lone pair of electrons and an acidic proton, making it a key site for functionalization. Deprotonation of the N-H bond with a suitable base generates an indolyl anion, which is a potent nucleophile. This anion can readily react with a variety of electrophiles, allowing for the introduction of alkyl, aryl, and other functional groups at the nitrogen atom.

The synthesis of N-difluoromethyl-5-methoxyindole has been reported, demonstrating the feasibility of functionalizing the indole nitrogen in a closely related system. researchgate.net This suggests that N-alkylation and N-arylation of this compound should be readily achievable.

N-Alkylation: Reaction of the deprotonated indole with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) would yield the corresponding N-alkylated products.

N-Arylation: Copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation, can be employed to form a bond between the indole nitrogen and an aryl or heteroaryl group. mdpi.com

The choice of base and reaction conditions can be crucial for achieving selective N-functionalization without competing reactions at other sites of the molecule.

Oxidative and Reductive Transformations on the Indole Ring and Substituents

The indole nucleus and its substituents can undergo both oxidative and reductive transformations. The electron-rich nature of the indole ring makes it susceptible to oxidation. Depending on the oxidant and reaction conditions, oxidation can lead to various products, including oxindoles, isatins, or ring-opened products. The presence of the electron-donating methoxy group would likely enhance the susceptibility of the benzene ring to oxidation, while the difluoromethyl group might influence the oxidation of the pyrrole ring.

Reductive transformations can also be performed on the indole ring system. Catalytic hydrogenation, for example, can reduce the pyrrole double bond to afford the corresponding indoline. The conditions for such reductions would need to be carefully controlled to avoid potential side reactions, such as hydrogenolysis of the C-F bonds in the difluoromethyl group.

The methoxy group is generally stable to most reducing conditions, but under harsh conditions, it could be cleaved. The difluoromethyl group is also relatively robust but can be reduced under specific, often forcing, conditions.

Cross-Coupling Reactions at the Indole Core and Pendant Groups

To engage in cross-coupling reactions, the indole core or its substituents must typically be functionalized with a leaving group, such as a halogen (Br, I) or a triflate. Halogenation of the this compound, which as discussed is expected to occur at the C4 and C6 positions, would provide the necessary handles for a variety of palladium- or copper-catalyzed cross-coupling reactions.

These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Examples of such reactions include:

Suzuki-Miyaura Coupling: Reaction of a halo-substituted indole with a boronic acid or ester to form a new C-C bond.

Heck Coupling: Reaction with an alkene to introduce a vinyl group.

Sonogashira Coupling: Reaction with a terminal alkyne to install an alkynyl substituent.

Buchwald-Hartwig Amination: Coupling with an amine to form a C-N bond.

Stille Coupling: Reaction with an organostannane to create a C-C bond.

These cross-coupling reactions would allow for the synthesis of a wide array of derivatives of this compound with diverse functionalities, enabling further exploration of its chemical and biological properties. mdpi.com

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms of indole derivatives. Although specific computational studies on the reaction mechanisms of this compound are not extensively available in the current literature, a wealth of computational research on substituted indoles provides a strong basis for understanding its reactivity. These studies offer insights into reaction pathways, transition states, and the influence of substituents on the electronic structure and, consequently, the chemical behavior of the indole core.

Computational investigations into the reactivity of the indole scaffold have revealed that it can undergo a variety of transformations, including electrophilic substitution, C-H functionalization, and cycloaddition reactions. acs.orgchim.it The electron-rich nature of the indole ring system makes it susceptible to attack by electrophiles, with the C3 position being the most common site of reaction. However, the presence of substituents can significantly alter this regioselectivity. chim.it

The introduction of a difluoromethyl group at the C2 position and a methoxy group at the C5 position is expected to have a pronounced effect on the reactivity of the indole ring. The methoxy group at C5 is an electron-donating group, which generally increases the electron density of the aromatic system, thereby enhancing its nucleophilicity and reactivity towards electrophiles. Conversely, the difluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. mdpi.comnih.gov This electron-withdrawing nature at the C2 position can modulate the reactivity of the pyrrole ring, potentially influencing the regioselectivity of reactions.

DFT calculations are instrumental in quantifying these electronic effects. For instance, the calculation of frontier molecular orbitals (HOMO and LUMO) and the mapping of the molecular electrostatic potential (MEP) can predict the most likely sites for nucleophilic and electrophilic attack. chemrxiv.org For this compound, computational models would likely show a high electron density on the pyrrole ring, influenced by the methoxy group, but with a localized region of lower electron density around the C2-difluoromethyl substituent.

Illustrative Computational Data for Indole Reactivity:

To illustrate the type of insights gained from computational studies, the following tables present hypothetical but representative data based on DFT calculations performed on similar indole systems.

Table 1: Calculated Relative Energies for Electrophilic Attack on a Substituted Indole.

This table exemplifies how DFT calculations can predict the most favorable position for electrophilic substitution by comparing the energies of the intermediates formed upon attack at different positions of the indole ring. A lower relative energy indicates a more stable intermediate and thus a more likely reaction pathway.

Position of Electrophilic AttackRelative Energy (kcal/mol)
C30.0
C2+5.2
C4+12.8
C6+10.5
C7+14.1

Note: Data is illustrative and based on general findings for substituted indoles.

Table 2: Computed Natural Bond Orbital (NBO) Charges on the Indole Ring Atoms.

NBO analysis provides a measure of the electron distribution in a molecule. The calculated atomic charges can indicate the most nucleophilic centers (more negative charge), which are prone to electrophilic attack.

AtomComputed NBO Charge (a.u.)
N1-0.55
C2+0.25
C3-0.30
C4-0.15
C5-0.20
C6-0.18
C7-0.16

Note: Data is illustrative and reflects general trends for indoles with an electron-donating group on the benzene ring and an electron-withdrawing group at C2.

Furthermore, computational studies can model the entire reaction coordinate for a specific transformation, identifying the transition state structures and calculating the associated activation energies. acs.org This information is crucial for understanding the kinetics of a reaction and predicting the major products. For example, in a potential C-H activation reaction, DFT could be used to compare the energy barriers for activation at different C-H bonds within the this compound molecule, thus predicting the most likely site of functionalization. researchgate.netfrancis-press.com

In the context of cycloaddition reactions, computational analysis can elucidate the concerted or stepwise nature of the mechanism and predict the stereoselectivity of the products. acs.org For this compound, DFT could be employed to study its behavior as a dienophile or a diene in various cycloaddition scenarios, with the electronic character of the substituents playing a key role in determining its reactivity profile.

Advanced Spectroscopic and Structural Characterization of the Chemical Compound

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of "2-(Difluoromethyl)-5-methoxy-1H-indole" in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments would be employed for unambiguous assignment of all proton, carbon, and fluorine signals and to probe the compound's conformational dynamics.

The structural elucidation of "this compound" would begin with standard one-dimensional ¹H and ¹³C NMR. However, for complete and unambiguous assignments, multi-dimensional techniques are essential.

¹⁹F NMR Spectroscopy : The presence of the difluoromethyl (-CHF₂) group makes ¹⁹F NMR a critical technique. The fluorine nucleus (¹⁹F) is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity. nih.gov The ¹⁹F NMR spectrum is expected to show a doublet of doublets, or a more complex multiplet, due to coupling with the geminal proton (²JFH) and potentially with protons on the indole (B1671886) ring (long-range JFH couplings). The chemical shift of the fluorine atoms in the -CHF₂ group is influenced by the electronic environment of the indole ring. For comparison, in other difluoromethylated aromatic compounds, the ¹⁹F chemical shifts can vary significantly. rsc.org For instance, in difluoromethyl 4-methoxybenzoate, the ¹⁹F signal appears at -91.27 ppm (d, J = 71.4 Hz). rsc.org

2D NMR Spectroscopy :

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal the coupling relationships between protons in the molecule, helping to assign the protons on the benzene (B151609) and pyrrole (B145914) rings of the indole core.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be crucial for assigning the carbon signals of the indole ring and the methoxy (B1213986) group by linking them to their attached protons. The carbon of the difluoromethyl group would be identified by its correlation to the -CHF₂ proton and its characteristic splitting pattern in the ¹³C spectrum (a triplet due to one-bond C-F coupling, ¹JCF).

¹H-¹⁹F HETCOR (Heteronuclear Correlation) : This 2D experiment would definitively link the fluorine signals to the proton of the difluoromethyl group, confirming the -CHF₂ moiety.

A summary of expected NMR data, inferred from related structures, is presented below.

Technique Expected Observations for this compound
¹H NMR Signals for the indole NH proton, aromatic protons on the benzene and pyrrole rings, a triplet for the proton of the -CHF₂ group (due to ²JHF coupling), and a singlet for the methoxy group protons.
¹³C NMR Signals for the carbon atoms of the indole core, the methoxy carbon, and a characteristic triplet for the carbon of the -CHF₂ group (due to ¹JCF coupling).
¹⁹F NMR A doublet corresponding to the two equivalent fluorine atoms of the -CHF₂ group, split by the geminal proton (²JFH). The chemical shift would be indicative of the electronic environment. For example, the ¹⁹F NMR signal for the cis diastereomer of (2-(trifluoromethyl)cyclohexyl)benzene is a broad singlet at -62.5 ppm. rsc.org
2D NMR COSY would establish proton-proton connectivities within the indole ring. HSQC would link protons to their directly attached carbons. HMBC would confirm the substitution pattern by showing long-range correlations, such as between the methoxy protons and C5, and between the C2 carbon and the proton of the difluoromethyl group.

NMR spectroscopy can also provide insights into the dynamic behavior of "this compound" and its interactions with other molecules.

Intermolecular Interactions : Changes in the chemical shifts of the NH proton upon addition of a hydrogen bond acceptor solvent (like DMSO-d₆) can indicate its involvement in hydrogen bonding. Similarly, intermolecular interactions with other molecules can be studied by monitoring changes in chemical shifts and relaxation times (T₁ and T₂). For instance, studies on other indole derivatives have shown that N-H···O hydrogen bonds are a common feature. nih.gov

Conformational Dynamics : The rotation around the C2-C(HF₂) bond might be studied using variable temperature (VT) NMR. If the rotation is slow on the NMR timescale at lower temperatures, distinct signals for different rotamers might be observed. The presence of the methoxy group at the 5-position is unlikely to cause significant rotational hindrance around the C2-C(HF₂) bond, but this can be experimentally verified. The planarity and conformational flexibility of the indole ring itself can also be assessed. While the indole ring is generally planar, slight deviations can occur, as seen in the crystal structure of ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate where the dihedral angle between the pyrrole and benzene rings is 2.54(8)°. nih.gov

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for "this compound" is not publicly available, we can infer its likely solid-state characteristics from the crystal structures of closely related compounds such as a polymorph of "5-methoxy-1H-indole-2-carboxylic acid" mdpi.comnih.gov and "(3-(dimethoxymethyl)-5-methoxy-1H-indol-1-yl)(5-fluoro-2-iodophenyl)methanone". researchgate.net

The way molecules of "this compound" arrange themselves in a crystal is governed by a balance of intermolecular forces. Based on analogs, the following features are anticipated:

Crystal System and Space Group : Indole derivatives crystallize in various crystal systems. For example, a polymorph of 5-methoxy-1H-indole-2-carboxylic acid crystallizes in the monoclinic system with the space group P2₁/c. mdpi.comnih.gov The specific crystal system and space group for the title compound would depend on the crystallization conditions.

Supramolecular Assembly : The molecules are likely to form extended networks through hydrogen bonding and other non-covalent interactions. In the case of 5-methoxy-1H-indole-2-carboxylic acid, molecules form cyclic dimers via double O-H···O hydrogen bonds, and these dimers are further connected through N-H···O hydrogen bonds. mdpi.com For "this compound", N-H···O or N-H···F hydrogen bonds are expected to play a significant role in the supramolecular assembly.

The table below summarizes the crystallographic data for a related indole derivative, providing an example of the type of information obtained from a single-crystal X-ray diffraction study.

Parameter Value for a Polymorph of 5-methoxy-1H-indole-2-carboxylic acid mdpi.comnih.gov
Crystal system Monoclinic
Space group P2₁/c
a (Å) 4.0305(2)
b (Å) 13.0346(6)
c (Å) 17.2042(9)
β (°) ** 91.871(5)
Volume (ų) 903.9(1)
Z 4
Calculated density (g/cm³) **1.407

The stability and packing of the crystal structure are dictated by a variety of intermolecular interactions.

Hydrogen Bonding : The indole N-H group is a strong hydrogen bond donor. It is expected to form hydrogen bonds with suitable acceptors. In the absence of a carboxylic acid group, the oxygen of the methoxy group or the fluorine atoms of the difluoromethyl group of a neighboring molecule could act as hydrogen bond acceptors. In the crystal structure of a polymorph of 5-methoxy-1H-indole-2-carboxylic acid, there is a strong N-H···O hydrogen bond where the acceptor is the oxygen atom of the methoxy group of an adjacent molecule. mdpi.com A similar N-H···O (methoxy) interaction is plausible for "this compound".

C-H···O and C-H···F Interactions : The aromatic C-H bonds and the C-H bond of the difluoromethyl group can act as weak hydrogen bond donors to the oxygen and fluorine atoms of neighboring molecules. For instance, in ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate, C-H···O and C-H···F hydrogen bonds contribute to the formation of a three-dimensional network. nih.gov

π-π Stacking : The planar indole ring system can participate in π-π stacking interactions with adjacent indole rings, further stabilizing the crystal lattice. These interactions are common in aromatic compounds.

Halogen Bonding : While not a traditional halogen bond, the electrophilic region on the fluorine atoms might engage in weak interactions with nucleophilic sites.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Environmental Effects

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in "this compound" by probing their characteristic vibrational frequencies.

FTIR Spectroscopy : The FTIR spectrum is expected to show characteristic absorption bands for the various functional groups. The N-H stretching vibration of the indole ring typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The exact position is sensitive to hydrogen bonding; a shift to lower wavenumbers indicates involvement in hydrogen bonding. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching of the methoxy group will appear just below 3000 cm⁻¹. The C-F stretching vibrations of the difluoromethyl group will give rise to strong absorptions in the fingerprint region, typically between 1000 and 1200 cm⁻¹. The C-O stretching of the methoxy group will also be present in this region. For comparison, the IR spectrum of ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate shows a strong N-H stretch at 3280 cm⁻¹ and various bands in the fingerprint region corresponding to C-F and C-O vibrations. nih.gov

Raman Spectroscopy : Raman spectroscopy provides complementary information to FTIR. Aromatic ring vibrations often give strong signals in the Raman spectrum. The symmetric C-F stretching vibrations may also be Raman active.

The table below summarizes the expected key vibrational frequencies for "this compound".

Functional Group Vibrational Mode **Expected Wavenumber Range (cm⁻¹) **Notes
N-H (Indole) Stretching3300 - 3500Position is sensitive to hydrogen bonding. A free N-H is at the higher end of the range.
C-H (Aromatic) Stretching3000 - 3100Typically weak to medium intensity.
C-H (Methoxy) Stretching2850 - 2960Aliphatic C-H stretching vibrations.
C=C (Aromatic) Stretching1450 - 1600Multiple bands are expected.
C-O (Methoxy) Stretching1000 - 1300Asymmetric and symmetric stretching modes.
C-F (Difluoromethyl) Stretching1000 - 1200Expected to be strong in the IR spectrum.

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition and elucidating the fragmentation patterns of novel compounds. For this compound, HRMS would provide the exact mass of the molecular ion ([M]+• or protonated molecule [M+H]+), confirming its chemical formula, C10H9F2NO.

In tandem mass spectrometry (MS/MS) experiments, the molecular ion would be subjected to collision-induced dissociation to generate a characteristic fragmentation spectrum. While specific experimental data for this compound is not published, the fragmentation pathways can be predicted based on the known behavior of indole derivatives. scirp.orgnih.gov Key fragmentation processes for indoles often involve the cleavage of bonds on the pyrrole ring and the loss of substituents. scirp.org

Expected Fragmentation Pathways:

The fragmentation of this compound would likely proceed through several key pathways:

Loss of the Difluoromethyl Group: A primary fragmentation would be the cleavage of the C2-CHF2 bond. This could occur through the loss of a •CHF2 radical or through a rearrangement followed by the elimination of a neutral species.

Cleavage of the Methoxy Group: The methoxy group at the C5 position is another likely site for fragmentation, typically involving the loss of a methyl radical (•CH3) to form a phenoxide-type radical cation, followed by the elimination of carbon monoxide (CO).

Pyrrole Ring Fission: A characteristic fragmentation of the indole nucleus involves the cleavage of the C2-N1 and C2-C3 bonds, often leading to the expulsion of HCN. scirp.org

Retro-Diels-Alder (RDA) type reaction: Cleavage of the benzene portion of the indole ring can also occur, though it is generally less common than fragmentation involving the substituents and the pyrrole ring.

A hypothetical data table for the major fragments expected in an HRMS/MS analysis is presented below. The m/z values are theoretical and would require experimental verification.

Table 1: Predicted High-Resolution Mass Spectrometry Fragments for this compound

Fragment IonProposed Structure/LossTheoretical m/z (Monoisotopic)
[M]+•C10H9F2NO197.0652
[M- •CH3]+C9H6F2NO+182.0418
[M- •CHF2]+C9H8NO+146.0606
[M-CH3, -CO]+C8H6F2N+154.0468
[M-HCN]+•C9H8F2O+•170.0543

Note: This table is predictive and based on general fragmentation patterns of related molecules. Actual experimental results may vary.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. The indole scaffold has two primary low-energy electronic transitions, denoted as ¹La and ¹Lb. nih.gov The position and intensity of these bands are sensitive to the type and position of substituents on the indole ring.

UV-Visible Absorption Spectroscopy:

The absorption spectrum of this compound in a non-polar solvent like cyclohexane (B81311) would be expected to show distinct ¹La and ¹Lb absorption bands.

The ¹Lb band , which is the lowest energy transition, typically appears as a structured band between 270-290 nm for simple indoles.

The ¹La band is more intense and appears at shorter wavelengths, usually between 250-270 nm.

The presence of the methoxy group at the C5 position, being an electron-donating group, is known to cause a red-shift (a shift to longer wavelengths) in both the ¹La and ¹Lb bands compared to unsubstituted indole. nih.gov The electron-withdrawing nature of the difluoromethyl group at the C2 position would likely modulate these transitions, potentially causing a blue-shift (a shift to shorter wavelengths) that counteracts the effect of the methoxy group to some extent. The exact absorption maxima (λmax) would need to be determined experimentally.

Fluorescence Spectroscopy:

Indole and its derivatives are often fluorescent, with emission typically originating from the relaxed ¹La state. The fluorescence emission spectrum is generally broad and featureless, appearing at a longer wavelength than the absorption bands (a phenomenon known as the Stokes shift). nih.gov

For this compound, excitation at a wavelength corresponding to the absorption bands would result in fluorescence emission. The position of the emission maximum and the fluorescence quantum yield (the efficiency of the fluorescence process) would be influenced by the substituents and the solvent polarity. In general, increasing solvent polarity leads to a larger Stokes shift for many indole derivatives.

A hypothetical table of photophysical properties is provided below. These values are estimates based on data for related compounds like 5-methoxyindole (B15748) and require experimental validation. nih.govnih.gov

Table 2: Predicted Photophysical Properties of this compound in Cyclohexane

ParameterPredicted Value
¹Lb Absorption λmax~290 nm
¹La Absorption λmax~270 nm
Fluorescence Emission λmax~310 - 330 nm
Stokes Shift~20 - 40 nm

Note: This table contains estimated values based on the known effects of similar substituents on the indole chromophore. nih.gov It does not represent measured experimental data.

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Properties

Quantum mechanical calculations are essential for understanding the intrinsic properties of a molecule derived from its electronic structure.

Density Functional Theory (DFT) is a robust computational method for predicting the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. researchgate.net This process, known as geometry optimization, is foundational for all other computational analyses. researchgate.net For a molecule like 2-(Difluoromethyl)-5-methoxy-1H-indole, a common approach would involve the B3LYP functional with a basis set such as 6-311G(d,p). chemrxiv.org

The optimization process iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is found. researchgate.net This yields the most stable structure and its electronic energy. Studies on related methoxyindole derivatives have successfully used DFT to determine molecular geometries, providing confidence in this theoretical approach. mdpi.comnih.gov The resulting optimized geometry would provide precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

ParameterBondPredicted Value
Bond LengthC2-C(CHF2)~1.50 Å
C5-O(OCH3)~1.37 Å
N1-H~1.01 Å
C-F (avg)~1.36 Å
Bond AngleC3-C2-C(CHF2)~128°
C4-C5-O(OCH3)~119°
H-N1-C2~125°
Dihedral AngleC3-C2-C(CHF2)-HVaries with conformation
C4-C5-O-C(H3)Varies with conformation

Note: These values are illustrative and based on typical DFT calculations for similar substituted indoles. Actual values would require specific computation for this molecule.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. mdpi.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.govresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the electron-donating methoxy (B1213986) group and the indole (B1671886) ring itself would likely contribute significantly to the HOMO, while the electron-withdrawing difluoromethyl group at the C2 position would lower the energy of the LUMO. mdpi.com This analysis helps predict how the molecule will interact with other reagents. acs.org

Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. chemrxiv.org

For this compound, the MEP analysis would likely show:

Negative Potential (Red/Yellow): Regions of high electron density, which are prone to electrophilic attack. These would be concentrated around the oxygen atom of the methoxy group and potentially on the indole ring's C3 position, a known site of electrophilic substitution. nih.gov

Positive Potential (Blue): Regions of low electron density, susceptible to nucleophilic attack. These would be found around the hydrogen atom of the N-H group and the hydrogen of the difluoromethyl group.

Neutral Potential (Green): Regions with balanced charge.

This map is invaluable for predicting non-covalent interactions, such as hydrogen bonding, and the initial sites of reaction. mdpi.com

Computational Elucidation of Reaction Mechanisms and Transition State Characterization

Computational chemistry is instrumental in mapping out the entire pathway of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. Transition state theory allows for the characterization of the high-energy structures that connect reactants to products.

For instance, in studying the N-difluoromethylation of indoles, computational methods could be used to compare different possible mechanisms, calculate activation barriers, and explain observed product distributions. researchgate.net Locating and characterizing the transition state structures (e.g., through frequency calculations to identify a single imaginary frequency) is a standard procedure to confirm the pathway and determine the rate-limiting step of a reaction. While specific reaction mechanisms for this compound are not documented, computational studies on related indolynes have demonstrated the power of this approach in understanding reaction selectivity. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable single bonds can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. For this compound, rotation around the C2-C(CHF2) bond and the C5-O bond of the methoxy group would be of primary interest.

A Potential Energy Surface (PES) scan can be performed by systematically rotating a specific dihedral angle and calculating the energy at each step. chemrxiv.org This process generates a plot of energy versus the dihedral angle, revealing the energy minima (stable conformers) and maxima (transition states for rotation). The global minimum on this surface represents the most populated conformation of the molecule under thermal equilibrium. Studies on similar flexible molecules have shown that even subtle conformational changes can have significant impacts on biological activity and crystal packing. mdpi.com

Prediction and Correlation of Spectroscopic Data with Experimental Findings

Computational methods can predict various types of spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. chemrxiv.org These predicted spectra are often scaled to correct for systematic errors in the computational method and can be invaluable for interpreting experimental data.

For this compound, DFT calculations could predict characteristic vibrational frequencies for key functional groups. Comparing these predictions with experimental spectra can confirm the structure of a synthesized compound and provide a detailed assignment of the observed spectral bands. mdpi.comnih.gov For example, the N-H stretching frequency, the C-F stretches of the difluoromethyl group, and the C-O stretch of the methoxy group would all have predictable positions in the IR spectrum.

Table 2: Predicted and Representative Experimental Vibrational Frequencies (cm⁻¹) (Illustrative)

Vibrational ModeFunctional GroupPredicted (Scaled)Experimental (Representative)
N-H StretchIndole N-H~3450 cm⁻¹3400-3500 cm⁻¹
C-H Stretch (Aromatic)Indole Ring~3100-3000 cm⁻¹3150-3050 cm⁻¹
C-H Stretch (Aliphatic)Methoxy/Difluoromethyl~2950-2850 cm⁻¹2990-2850 cm⁻¹
C=C StretchIndole Ring~1600-1450 cm⁻¹1620-1450 cm⁻¹
C-O StretchMethoxy~1250 cm⁻¹1260-1200 cm⁻¹
C-F StretchDifluoromethyl~1100-1000 cm⁻¹1150-1050 cm⁻¹

Note: Predicted values are typical for DFT/B3LYP calculations. Experimental ranges are from standard IR correlation tables and studies on similar compounds.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

However, without specific studies on this compound, a detailed account of its dynamic properties, such as the conformational flexibility of the difluoromethyl group, the influence of the methoxy substituent on the indole ring's planarity over time, or its aggregation behavior in different solvent environments, remains speculative. The unique electronic properties of the difluoromethyl group, known to be capable of forming hydrogen bonds, could significantly influence its intermolecular interactions and dynamic behavior, but this has not been computationally explored for this specific molecule through MD simulations. rsc.org

Future computational research employing molecular dynamics simulations would be invaluable for characterizing the dynamic signature of this compound. Such studies could provide crucial insights into its conformational landscape, solvation dynamics, and potential interactions with biomolecules, thereby complementing experimental findings and guiding further research.

Exploration of Biological Activities and Molecular Interactions in Vitro Focus

Enzyme Inhibition Studies (In Vitro)

The indole (B1671886) nucleus is a common scaffold in many enzyme inhibitors. The introduction of a difluoromethyl group could potentially enhance its inhibitory activity against certain classes of enzymes.

There are currently no published studies reporting the evaluation of 2-(Difluoromethyl)-5-methoxy-1H-indole in target-specific enzyme assays. However, the structural motifs present in the molecule suggest that it could be a candidate for screening against several enzyme families.

For instance, various indole derivatives are known to inhibit protein kinases and proteases. The 5-methoxyindole (B15748) core is present in compounds targeting enzymes such as ALOX15. researchgate.netmdpi.com The difluoromethyl group, acting as a potential hydrogen bond donor, could interact with active site residues of enzymes like kinases or proteases.

To illustrate the type of data that would be generated from such studies, a hypothetical data table is presented below.

Illustrative Data Table 1: Hypothetical Inhibitory Activity of this compound against a Panel of Kinases and Proteases

Enzyme TargetAssay TypeSubstrateInhibitor Concentration (µM)% Inhibition (Hypothetical)IC₅₀ (µM) (Hypothetical)
Kinase AKinase-GloATP, Peptide10752.5
Kinase BHTRFATP, Peptide1015>50
Protease XFRETPeptide10821.8
Protease YColorimetricPeptide105>50

This table is for illustrative purposes only and does not represent actual experimental data.

The difluoromethyl group is of particular interest for its potential to act as a mechanism-based inhibitor. In some enzymatic reactions, this group can be transformed into a reactive species that covalently modifies the enzyme, leading to irreversible inhibition. For example, difluoromethyl-containing compounds have been investigated as mechanism-based inhibitors of enzymes like histone deacetylase 6 (HDAC6). researchgate.netnih.gov

Should initial screening identify this compound as a potent inhibitor of a particular enzyme, further studies would be required to characterize its mechanism of inhibition. These studies would typically involve pre-incubation of the enzyme with the inhibitor followed by measurement of enzyme activity over time. A time-dependent loss of activity that is dependent on the inhibitor concentration would be indicative of mechanism-based inhibition.

Protein-Ligand Interaction Studies (In Vitro)

Directly measuring the binding of a compound to its protein target is crucial for understanding its mechanism of action and for structure-activity relationship (SAR) studies.

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standard for quantifying protein-ligand interactions. mdpi.com These methods provide key thermodynamic and kinetic parameters, including the dissociation constant (K D ), which is a measure of binding affinity.

No SPR or ITC data for the interaction of this compound with any protein target have been reported. If a target enzyme were identified from inhibition assays, these techniques would be employed to confirm direct binding and quantify the affinity.

Illustrative Data Table 2: Hypothetical Binding Affinity Data for this compound with a Target Protein

TechniqueLigandAnalyteK D (nM) (Hypothetical)k a (1/Ms) (Hypothetical)k d (1/s) (Hypothetical)
SPRThis compoundProtein Z1502.5 x 10⁵3.75 x 10⁻²
ITCThis compoundProtein Z180N/AN/A

This table is for illustrative purposes only and does not represent actual experimental data. k a : association rate constant; k d : dissociation rate constant.

In the absence of experimental data, computational methods such as molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the potential binding modes of a ligand within a protein's active site. nih.govnih.govresearchgate.netsemanticscholar.org Such studies could predict the binding orientation of this compound and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its binding affinity.

For example, a docking study could be performed using the crystal structure of a relevant enzyme. The indole ring would likely engage in hydrophobic interactions, while the 5-methoxy group could occupy a specific pocket. The difluoromethyl group could form hydrogen bonds with polar residues in the active site. These computational predictions would be invaluable for guiding future experimental work.

Cellular Assays for Biological Response (Mechanism-Focused, Non-Clinical)

To understand the biological consequences of enzyme inhibition or receptor binding within a cellular context, various in vitro cellular assays are employed. These assays can measure changes in cell signaling pathways, gene expression, or cell fate.

No studies have been published on the effects of this compound in cellular assays. Based on the potential enzyme targets discussed above, relevant cellular assays could include:

Phosphorylation Assays: If the compound inhibits a specific kinase, a Western blot or ELISA-based assay could be used to measure the phosphorylation status of the kinase's downstream substrates in treated cells.

Cell Cycle Analysis: Many kinase and protease inhibitors affect cell cycle progression. Flow cytometry analysis of DNA content in cells treated with the compound could reveal cell cycle arrest at a specific phase. nih.govoncotarget.comnih.gov

Apoptosis Assays: Induction of programmed cell death (apoptosis) is a common mechanism of action for anticancer agents. Assays such as Annexin V staining or caspase activation assays could determine if the compound induces apoptosis. nih.gov

Illustrative Data Table 3: Hypothetical Cellular Activity of this compound in a Cancer Cell Line

Assay TypeCell LineTreatment Concentration (µM)Outcome (Hypothetical)
MTT AssayCancer Cell Line A1065% reduction in cell viability
Cell Cycle AnalysisCancer Cell Line A5G2/M phase arrest
Annexin V StainingCancer Cell Line A545% of cells are apoptotic

This table is for illustrative purposes only and does not represent actual experimental data.

The compound this compound holds theoretical promise as a biologically active molecule due to the combination of the versatile indole scaffold, a 5-methoxy group known to modulate activity, and a difluoromethyl group with the potential for unique interactions and mechanism-based inhibition. However, a thorough review of the scientific literature indicates a clear lack of experimental data on its synthesis and biological evaluation.

This article has outlined a rational, albeit hypothetical, approach to exploring the in vitro biological activities of this compound. The proposed studies, from target-specific enzyme assays to mechanism-focused cellular responses, represent a standard workflow in early-stage drug discovery. The generation of empirical data through such studies is essential to move beyond speculation and to determine if this compound, or its derivatives, have the potential to become valuable tools for chemical biology or therapeutic development.

Structure-Activity Relationship (SAR) Investigations

SAR studies are a cornerstone of medicinal chemistry, involving the systematic modification of a lead compound's structure to understand how different chemical groups influence its biological activity and properties. scienceopen.com

The exploration of SAR for a specific scaffold like this compound involves the synthesis and biological testing of a library of related molecules. nih.gov A key example is the development of novel 5-HT₆R antagonists, where a series of 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole derivatives were designed and synthesized. nih.govresearchgate.net This process often involves multi-step synthetic routes to build the core indole structure and then introduce various substituents at different positions.

In one such study, a lead compound, idalopirdine, was modified by introducing different groups onto the indole ring. nih.govresearchgate.net The evaluation of these analogues revealed critical insights. For example, the introduction of a difluoromethyl group at the C3 position of the indole ring in a compound designated as C14 resulted in a nearly 10-fold increase in binding affinity for the 5-HT₆ receptor compared to the parent compound. nih.govresearchgate.net This highlights a specific and highly beneficial structural modification.

SAR studies on other indole-based scaffolds, such as HIV-1 fusion inhibitors, have systematically explored the impact of linkage positions (e.g., 5-5' vs. 6-6' bisindoles) and various substituents on the indole rings to optimize potency. nih.gov These studies underscore the principle that even subtle changes to the indole core or its substituents can lead to significant changes in biological activity. nih.gov

The specific substituents on the indole ring, namely the difluoromethyl (CHF₂) group at the C2 position and the methoxy (B1213986) (OCH₃) group at the C5 position, are expected to have a profound impact on the molecule's properties.

Difluoromethyl Group (CHF₂): The difluoromethyl group is increasingly used in drug design as a bioisostere for hydroxyl, thiol, or methyl groups. acs.org Compared to the more common trifluoromethyl (CF₃) group, the CHF₂ group offers a more moderate increase in lipophilicity and possesses a unique electronic profile. acs.orgmdpi.com It is a weak hydrogen bond donor and can participate in dipole-dipole interactions, potentially enhancing binding to a biological target. acs.org As demonstrated in the case of the 5-HT₆R antagonist C14, substituting a hydrogen with a difluoromethyl group can dramatically increase binding affinity, suggesting it provides favorable interactions within the receptor's binding pocket. nih.govresearchgate.net The CHF₂ group can also improve metabolic stability by blocking sites susceptible to oxidative metabolism. acs.org

Methoxy Group (OCH₃): The methoxy group at the C5 position of the indole ring is a common feature in many biologically active molecules. researchgate.netchim.it It is an electron-donating group that can influence the electronics of the indole ring system. Its oxygen atom can act as a hydrogen bond acceptor, which can be critical for anchoring the molecule to its biological target. researchgate.netdrughunter.com The position of the methoxy group is also crucial; for example, studies on methoxyindoles as AhR modulators showed that the activity profile (agonist vs. antagonist) and potency varied significantly depending on the position of the methoxy group on the indole ring. nih.gov Furthermore, the methoxy group can influence a compound's physicochemical and pharmacokinetic properties, including solubility and metabolic pathways. researchgate.net

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization (Non-Clinical Context)

In vitro ADME studies are essential in early drug discovery to predict a compound's pharmacokinetic behavior in a living system. bioduro.com These assays help identify potential liabilities such as poor absorption or rapid metabolism, allowing for structural modifications to improve the drug-like properties of a lead compound. nih.gov

Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. It is commonly assessed in vitro by incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing cytochrome P450 (CYP) enzymes. bioduro.com

A detailed study on a related 5-methoxy-indole derivative, the phenethyl amide of indomethacin (B1671933), provides a clear example of this process. researchgate.net The compound was incubated with both human and rat liver microsomes, and its disappearance over time was monitored by LC-MS/MS. This compound was found to be very unstable, with extensive metabolism occurring on the phenethyl group. researchgate.net

Table 2: Representative Metabolic Stability Data for a Related 5-Methoxy-Indole Compound Data adapted from a study on an indomethacin amide derivative (Compound 1) to illustrate typical microsomal stability results.

SpeciesIn Vitro SystemHalf-life (t₁/₂)Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein)Source
RatLiver Microsomes1.8 min1270 researchgate.net
HumanLiver Microsomes5.3 min430 researchgate.net

This interactive table demonstrates how microsomal stability assays provide quantitative data on a compound's metabolic rate in different species.

Potential Applications in Non Biological Fields Research Oriented

Applications in Materials Science and Organic Electronics

The unique combination of an electron-donating methoxy (B1213986) group and an electron-withdrawing difluoromethyl group on the indole (B1671886) core suggests that 2-(difluoromethyl)-5-methoxy-1H-indole could be a valuable building block in materials science, particularly in the realm of organic electronics.

The photophysical characteristics of indole derivatives are highly sensitive to the nature and position of substituents on the aromatic ring. digitellinc.comnih.gov Generally, electron-donating groups (EDGs) like methoxy tend to cause a bathochromic (red) shift in absorption and emission spectra, while electron-withdrawing groups (EWGs) can also induce red shifts, particularly when they enhance intramolecular charge transfer (ICT). digitellinc.comnih.govnih.gov

In this compound, the methoxy group at the 5-position acts as an EDG, increasing the electron density of the indole ring system. Conversely, the difluoromethyl group at the 2-position is a known EWG. This "push-pull" arrangement is a common design strategy for creating molecules with interesting optoelectronic properties, including non-linear optical (NLO) activity and solvatochromism. nih.gov The electronic transitions in this molecule would likely have a significant charge-transfer character, moving from the electron-rich methoxy-indole moiety to the electron-deficient difluoromethyl-substituted region. This could result in a relatively large Stokes shift and emission wavelengths that are sensitive to solvent polarity.

The following table outlines the predicted optoelectronic properties of this compound based on the known effects of its constituent functional groups.

PropertyPredicted CharacteristicRationale
Absorption Maximum (λabs) Red-shifted compared to unsubstituted indole.The combined effect of the electron-donating 5-methoxy group and the electron-withdrawing 2-difluoromethyl group is expected to lower the HOMO-LUMO gap. nih.govnih.gov
Emission Maximum (λem) Likely in the blue-to-green region of the spectrum, with significant solvatochromism.The intramolecular charge transfer character of the excited state would be stabilized to varying degrees by polar solvents, leading to a shift in the emission wavelength.
Quantum Yield (ΦF) Moderate to high, but potentially lower than highly rigidified fluorophores.While the indole core can be fluorescent, non-radiative decay pathways can be a factor. The substitution pattern is designed to enhance emission. digitellinc.com
Non-Linear Optical (NLO) Properties Potential for second- or third-order NLO activity.The "push-pull" electronic structure is a key feature of many NLO chromophores. nih.gov

This table presents predicted properties based on established principles of substituent effects on indole photophysics. Experimental verification is required.

Supramolecular chemistry, which involves the study of systems composed of a discrete number of molecules, is a burgeoning field with applications in nanotechnology and materials science. rsc.org Indole derivatives are excellent candidates for building supramolecular structures due to the presence of the N-H group, which is a proficient hydrogen bond donor. spectroscopyonline.comniscpr.res.in

For this compound, the N-H group can form strong hydrogen bonds with acceptor atoms on neighboring molecules, such as the oxygen of the methoxy group or even the fluorine atoms of the difluoromethyl group. This could lead to the formation of well-ordered, one-dimensional chains or more complex two- or three-dimensional networks. The interplay of these hydrogen bonds, along with π-π stacking interactions between the indole rings, would govern the final supramolecular architecture. The presence of the difluoromethyl group could also introduce dipole-dipole interactions that would further influence the packing of the molecules in the solid state.

Role in Catalysis or Ligand Design

Indole-containing ligands have been successfully employed in a variety of metal-catalyzed reactions, including cross-coupling and hydrosilylation. nih.govnih.govresearchgate.netnih.gov The indole scaffold can coordinate to a metal center in several ways, most commonly through the indole nitrogen or the C3 position. In the case of this compound, the C2 position is blocked, which could enhance its stability and direct coordination to other sites.

The nitrogen atom of the indole ring could act as a σ-donor to a metal center, forming a stable complex. Such complexes could find applications in catalysis, with the electronic properties of the ligand being tunable via the substituents. The electron-withdrawing difluoromethyl group would decrease the basicity of the indole nitrogen, which could be beneficial in certain catalytic cycles where ligand dissociation is a key step.

Furthermore, there is emerging research into the role of fluoroalkyl groups in secondary interactions within the coordination sphere of a metal. nih.gov It is conceivable that the fluorine atoms of the difluoromethyl group could engage in non-covalent interactions with the metal center or other ligands, thereby influencing the stability and reactivity of the catalytic species. nih.gov

Development as Molecular Probes or Chemo-sensors

The development of molecular probes and chemosensors for the detection of specific analytes is a significant area of research. Indole-based systems have been extensively studied as fluorescent sensors, often for anions like fluoride. spectroscopyonline.comniscpr.res.inkoreascience.krnih.govniscpr.res.in

This compound has two key features that make it a promising candidate for development as a molecular probe. Firstly, its fluorescence is likely to be sensitive to its local environment due to the "push-pull" nature of its substituents. This could be exploited to create a "turn-on" or "turn-off" fluorescent sensor, where the binding of an analyte modulates the intramolecular charge transfer and thus the fluorescence output. For example, interaction with a target analyte could disrupt or enhance the ICT character, leading to a detectable change in emission.

Secondly, and perhaps more uniquely, the presence of the difluoromethyl group makes this molecule an ideal candidate for use as a ¹⁹F NMR probe. nih.govacs.org ¹⁹F NMR is a powerful technique for studying molecular interactions because of the high sensitivity of the ¹⁹F nucleus and the absence of background signals in most biological and chemical systems. nih.govresearchgate.net The chemical shift of the fluorine nuclei in the CHF₂ group would be highly sensitive to changes in the local electronic and magnetic environment. Therefore, this compound could be used to probe binding events or changes in the polarity of its surroundings, with the ¹⁹F NMR signal serving as the readout. This dual-mode (fluorescence and ¹⁹F NMR) potential makes it a particularly interesting platform for the design of advanced molecular probes.

Challenges, Limitations, and Future Research Directions

Current Synthetic Challenges and Opportunities for Methodological Advancement

The synthesis of 2-(difluoromethyl)-5-methoxy-1H-indole presents unique challenges that are not typically encountered with non-fluorinated analogues. The primary hurdle lies in the selective and efficient introduction of the difluoromethyl (CF2H) group onto the indole (B1671886) nucleus, particularly at the C2 position.

Current Synthetic Hurdles:

Reagent Availability and Handling: Reagents capable of delivering the difluoromethyl group can be hazardous, expensive, or thermally unstable. For instance, the use of chlorodifluoromethane (B1668795) (Freon-22) as a difluoromethylating agent, while effective for N-difluoromethylation of some indoles, requires specialized equipment to handle a gaseous reagent and is subject to environmental regulations due to its ozone-depleting potential. mdpi.com

Harsh Reaction Conditions: Many existing methods for the C-H fluorination or difluoromethylation of heterocycles necessitate harsh conditions, such as high temperatures, strong bases, or the use of expensive metal catalysts. mdpi.com These conditions can be incompatible with the functional groups present on the indole ring, such as the methoxy (B1213986) group, potentially leading to side reactions or decomposition.

Regioselectivity: Directing the difluoromethyl group specifically to the C2 position of the 5-methoxyindole (B15748) core is a significant challenge. The indole nucleus has multiple reactive sites, with the C3 position being the most nucleophilic and prone to electrophilic substitution. nih.gov Achieving C2 selectivity often requires multi-step strategies involving pre-functionalization or the use of directing groups. elixirpublishers.com

Stability of Intermediates: Synthetic intermediates in the pathway to fluorinated indoles can be unstable. For example, some N-difluoromethyl indoles with electron-donating groups have been noted to be unstable and may require purification by flash chromatography with a basic additive like triethylamine (B128534) to prevent decomposition. mdpi.com

Opportunities for Methodological Advancement: Recent developments in synthetic methodology offer promising avenues to overcome these challenges.

Photocatalysis: Visible-light-induced, catalyst-free difluoromethylation–cyclization of indole derivatives has emerged as a powerful technique. nih.gov This approach, often utilizing an electron donor–acceptor (EDA) complex, can proceed under mild conditions and shows good functional group tolerance. nih.gov

Electrochemical Methods: Electrochemical oxidation presents a green and efficient alternative for the C2-difluoromethylation of indoles. researchgate.netnih.gov Using reagents like sodium difluoromethanesulfinate (HCF2SO2Na), this method can proceed at room temperature without the need for external catalysts or oxidants. researchgate.netnih.gov

Flow Chemistry: The use of continuous flow reactors could enhance the safety and scalability of reactions involving hazardous reagents or unstable intermediates.

Novel Reagents: The development of new, stable, and selective difluoromethylating reagents is a continuous pursuit in fluorine chemistry.

A summary of potential advanced synthetic approaches is presented in Table 1.

Methodological AdvancementPotential Advantages for Synthesizing this compoundKey Considerations
Photoredox Catalysis Mild reaction conditions, high functional group tolerance, potential for high regioselectivity. nih.govCatalyst cost, optimization of light source and reaction time.
Electrochemical Synthesis Avoids use of chemical oxidants, catalyst-free conditions possible, scalable. researchgate.netnih.govRequires specialized equipment, electrolyte and electrode material selection is crucial.
Enzymatic Fluorination High selectivity (regio-, stereo-, and enantio-), environmentally benign conditions.Limited availability of suitable enzymes, substrate scope can be narrow.
C-H Activation Atom-economical, avoids pre-functionalization of the indole ring. researchgate.netOften requires expensive transition metal catalysts, directing group may be necessary.

Gaps in Understanding the Full Reactivity Profile of the Chemical Compound

The reactivity of this compound is largely unexplored. While the general reactivity of the indole scaffold is well-documented, the interplay between the electron-donating methoxy group at C5 and the electron-withdrawing difluoromethyl group at C2 creates a unique electronic environment that warrants specific investigation.

Key Unknowns:

Electrophilic Aromatic Substitution: The directing effect of the C2-CF2H and C5-OCH3 groups on further substitution reactions (e.g., nitration, halogenation, Friedel-Crafts) on the benzene (B151609) portion of the indole is not characterized.

N-H Acidity and Alkylation/Arylation: The acidity of the indole N-H proton will be influenced by the C2-CF2H group. Understanding this property is crucial for planning N-functionalization reactions, which are common for modifying the biological activity of indole derivatives. researchgate.net

Reactivity of the Difluoromethyl Group: The C-H bond of the difluoromethyl group itself could be a site for functionalization, although this typically requires harsh conditions. The stability of the CF2H group under various oxidative, reductive, and basic conditions is not established for this specific molecule.

Metal-Catalyzed Cross-Coupling: The potential for this compound to participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) at various positions (after appropriate pre-functionalization) is unknown. The CF2H group could potentially interfere with or alter the outcome of these standard transformations.

Needs for Advanced Characterization and Novel Analytical Techniques

The comprehensive characterization of this compound and its potential metabolites or reaction products requires a suite of advanced analytical techniques.

Spectroscopy: While standard techniques like 1H, 13C, and 19F NMR, along with mass spectrometry (MS) and infrared (IR) spectroscopy, are fundamental, more advanced methods may be necessary. For instance, two-dimensional NMR techniques (COSY, HSQC, HMBC) would be essential for unambiguous assignment of all signals, especially for any synthesized derivatives.

Crystallography: Single-crystal X-ray diffraction would provide definitive proof of structure and offer invaluable insights into the molecule's conformation and intermolecular interactions in the solid state. A study on the related compound 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) revealed the existence of different polymorphs with distinct hydrogen bonding networks, highlighting the importance of such analysis. nih.govnih.gov

Fluorine-Specific Detection: For studying the compound in complex biological or environmental matrices, novel analytical methods with fluorine-specific detection could be highly beneficial. Techniques like high-performance liquid chromatography coupled with inductively-coupled plasma mass spectrometry (HPLC-ICPMS/MS) can be adapted to detect fluorinated compounds regardless of their ionizability, which is a limitation of conventional ESI-MS. nih.gov This would be particularly useful for identifying previously unknown metabolites or degradation products.

Polymorphism Screening: As observed with MI2CA, indole derivatives can exhibit polymorphism, which can affect physical properties like solubility and bioavailability. nih.govnih.gov A thorough polymorph screen using techniques like differential scanning calorimetry (DSC), powder X-ray diffraction (PXRD), and IR spectroscopy would be necessary for any potential pharmaceutical development.

Emerging Trends in Computational Chemistry for Indole Derivatives

Computational chemistry and in silico modeling are indispensable tools for predicting the properties and reactivity of novel molecules like this compound, thereby guiding experimental work.

DFT Calculations: Density Functional Theory (DFT) is a powerful method for predicting molecular geometries, vibrational frequencies (IR spectra), and electronic properties. nih.govmdpi.com For this compound, DFT could be used to:

Calculate the charge distribution to predict sites of reactivity.

Model the IR and NMR spectra to aid in experimental characterization. researchgate.net

Determine the energy of frontier molecular orbitals (HOMO/LUMO) to understand its electronic behavior. mdpi.com

Molecular Docking: If a biological target is identified, molecular docking studies can predict the binding mode and affinity of this compound to the target's active site. This can help prioritize experimental screening and guide the design of more potent analogues.

Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the electron density to characterize the nature of chemical bonds and non-covalent interactions, such as hydrogen bonds, which are crucial in biological systems.

Predicting Dipole Moments: The vector addition of fragment dipole moments is a common approach, but its accuracy can be limited. High-level ab initio calculations can provide precise estimates of the ground and excited-state dipole moments, which are critical for understanding the molecule's interaction with polar solvents and biological environments. A study on 5-substituted indoles has shown that substituents significantly alter the dipole moment.

Identification of Novel In Vitro Biological Targets and Screening Methodologies

The indole scaffold is a "privileged structure" in medicinal chemistry, present in numerous natural products and FDA-approved drugs. The specific combination of a 5-methoxy and a 2-difluoromethyl group suggests several avenues for biological investigation.

Potential Biological Targets:

Serotonin (B10506) (5-HT) Receptors: Methoxy-substituted indoles are well-known to interact with serotonin receptors. For instance, novel 3-(difluoromethyl)-1-(phenylsulfonyl)-1H-indole derivatives have been developed as potent antagonists for the 5-HT6 receptor, a target for cognitive enhancement in Alzheimer's disease. Given this precedent, screening this compound against a panel of 5-HT receptors is a logical starting point.

Kinases: The indole nucleus is a common scaffold for kinase inhibitors. In silico repurposing strategies have identified targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for other indole derivatives.

Enzymes in Metabolic Pathways: Indole derivatives can act as enzyme inhibitors. The specific structural features of this compound may lead to interactions with enzymes involved in various metabolic or signaling pathways.

Modern Screening Methodologies:

High-Throughput Screening (HTS): HTS against large libraries of biological targets remains a primary method for hit identification.

Phenotypic Screening: Instead of targeting a specific protein, phenotypic screens assess the compound's effect on cell behavior (e.g., cancer cell proliferation, bacterial growth). This approach can identify compounds with novel mechanisms of action.

Chemoproteomics: This technique uses chemical probes to identify the protein targets of a small molecule directly in a complex biological sample, such as a cell lysate. This is a powerful tool for unbiased target identification.

Fragment-Based Screening: The difluoromethyl-indole core could be used as a fragment in screening campaigns to identify initial weak binders to a target, which can then be optimized into more potent leads.

Prospects for the Chemical Compound in Fundamental Chemical Biology Research

Beyond direct therapeutic applications, this compound holds potential as a tool for fundamental research in chemical biology.

Chemical Probes: The compound could be functionalized with reporter tags (e.g., fluorophores, biotin) to create chemical probes. These probes could be used to study the localization, dynamics, and interactions of its biological target within living cells. The fluorine atoms themselves can serve as a probe, detectable by 19F NMR, to monitor binding events in a biological environment without the need for a larger, potentially disruptive tag.

Studying Fluorine's Role in Molecular Recognition: As a structurally defined fluorinated analogue of the naturally relevant 5-methoxyindole scaffold, this compound is an excellent candidate for systematic studies on the role of C-F bonds in protein-ligand interactions. It can help elucidate how the replacement of hydrogen or methyl groups with a difluoromethyl group impacts binding affinity and selectivity through altered electrostatic and hydrophobic interactions.

Metabolic Pathway Elucidation: The methoxy group is a common site for metabolism (O-demethylation). Studying the metabolic fate of this compound could provide insights into how the C2-difluoromethyl group influences the metabolism at the distal C5 position, contributing to a better understanding of drug metabolism.

Potential for Expanded Applications in Diversified Scientific Domains

The unique electronic properties conferred by the difluoromethyl group could lead to applications outside of the life sciences.

Materials Science: Indole derivatives are being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The strong dipole moment and electron-withdrawing nature of the CF2H group could be exploited to tune the electronic and photophysical properties of new materials.

Fluorescent Sensors: The indole scaffold is inherently fluorescent. The sensitivity of its fluorescence to the local environment could be harnessed. It is conceivable that this compound or its derivatives could be developed as fluorescent probes for detecting specific analytes or changes in environmental polarity.

Agrochemicals: The introduction of fluorine is a common strategy in the design of modern pesticides and herbicides to enhance efficacy and metabolic stability. mdpi.com The biological activity of this compound could be screened against agricultural pests or weeds.

Q & A

Q. What are the standard synthetic routes for preparing 2-(difluoromethyl)-5-methoxy-1H-indole, and what reaction conditions are optimal?

The synthesis typically involves introducing the difluoromethyl group onto a pre-functionalized indole scaffold. A common approach is nucleophilic substitution or radical fluorination. For example:

  • Step 1 : Start with 5-methoxyindole and introduce a leaving group (e.g., bromide) at the 2-position.
  • Step 2 : Use difluoromethylation reagents like sodium difluoromethanesulfinate (DFMS) or (difluoromethyl)trimethylsilane (TMSCF₂H) under Cu(I) or photoredox catalysis .
  • Key conditions : Reactions often require anhydrous solvents (DMF, THF), inert atmospheres, and temperatures between 0°C and 80°C. Yields may vary (20–60%) due to competing side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • 1H/13C/19F NMR : Critical for confirming substitution patterns and fluorine integration. The difluoromethyl group (-CF₂H) shows distinct splitting patterns in ¹H NMR (e.g., ~δ 5.5–6.5 ppm as a triplet) and ¹⁹F NMR (δ -80 to -100 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and isotopic patterns.
  • TLC/HPLC : Monitors reaction progress and purity using polar solvents (e.g., ethyl acetate/hexane mixtures) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis while managing competing substitution patterns?

  • Regioselectivity control : Use directing groups (e.g., methoxy at C5) to favor functionalization at C2. DFT calculations can predict electronic directing effects .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) improve difluoromethylation efficiency. For example, CuI enhances cross-coupling in PEG-400/DMF systems .
  • Workup strategies : Purification via column chromatography (silica gel, 70:30 ethyl acetate/hexane) or recrystallization minimizes byproducts .

Q. What strategies are employed in crystallographic refinement to resolve structural ambiguities in fluorinated indole derivatives?

  • SHELX suite : SHELXL refines crystal structures using high-resolution X-ray data. Fluorine atoms require anisotropic displacement parameters due to their electron density .
  • Twinned data handling : For crystals with twinning, SHELXE or twin-law matrices resolve ambiguities.
  • Validation tools : PLATON or Mercury ensure geometric accuracy, particularly for C-F bond lengths (expected range: 1.32–1.38 Å) .

Q. How do electronic effects of the difluoromethyl group influence binding interactions in target proteins, and what computational methods validate these observations?

  • Electrostatic effects : The -CF₂H group’s strong electron-withdrawing nature alters π-π stacking and hydrogen-bonding interactions. Molecular docking (AutoDock Vina) and MD simulations quantify binding affinity changes .
  • Fluorine scan analysis : Comparing binding energies of fluorinated vs. non-fluorinated analogs identifies critical interactions (e.g., with kinase active sites) .
  • QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity data to guide lead optimization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of fluorinated indole derivatives across studies?

  • Purity verification : Contaminants (e.g., unreacted precursors) skew bioassay results. Use HPLC (>95% purity) and elemental analysis .
  • Assay variability : Standardize cell-based assays (e.g., consistent cell lines, IC50 protocols) to minimize inter-lab variability .
  • Solubility factors : Fluorination increases lipophilicity, affecting bioavailability. Use DMSO stock solutions with <0.1% v/v to avoid solvent interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.